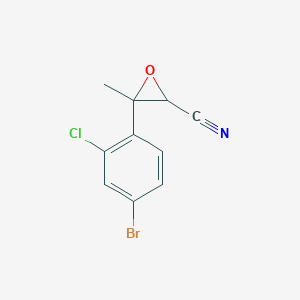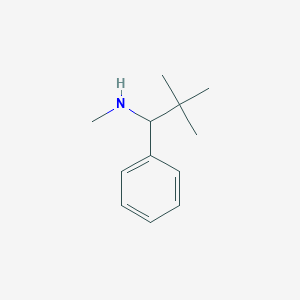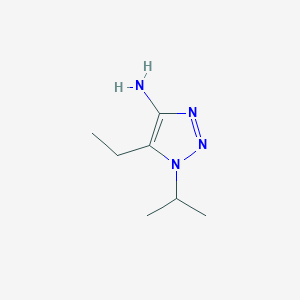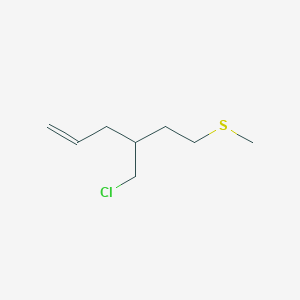
4-(Chloromethyl)-6-(methylsulfanyl)hex-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Chloromethyl)-6-(methylsulfanyl)hex-1-ene is an organic compound characterized by the presence of a chloromethyl group and a methylsulfanyl group attached to a hexene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-6-(methylsulfanyl)hex-1-ene typically involves the following steps:
Starting Materials: The synthesis begins with hex-1-ene as the primary starting material.
Methylsulfanylation: The methylsulfanyl group is introduced by reacting the intermediate product with a methylthiolating agent, such as methylthiol, under suitable conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(Chloromethyl)-6-(methylsulfanyl)hex-1-ene can undergo various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Addition Reactions: The double bond in the hexene backbone can undergo addition reactions with halogens or hydrogen halides.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide for the substitution of the chloromethyl group.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used to oxidize the methylsulfanyl group.
Addition: Halogens like bromine or chlorine can be added to the double bond under mild conditions.
Major Products Formed
Substitution: Products include derivatives where the chlorine atom is replaced by other functional groups.
Oxidation: Products include sulfoxides and sulfones.
Addition: Products include dihalides or halohydrins.
Scientific Research Applications
4-(Chloromethyl)-6-(methylsulfanyl)hex-1-ene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving sulfur-containing compounds.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)-6-(methylsulfanyl)hex-1-ene involves its ability to participate in various chemical reactions due to its functional groups. The chloromethyl group can act as an electrophile in substitution reactions, while the methylsulfanyl group can undergo oxidation. The double bond in the hexene backbone allows for addition reactions, making it a versatile compound in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
4-(Chloromethyl)hex-1-ene: Lacks the methylsulfanyl group, making it less versatile in oxidation reactions.
6-(Methylsulfanyl)hex-1-ene: Lacks the chloromethyl group, limiting its use in substitution reactions.
4-(Bromomethyl)-6-(methylsulfanyl)hex-1-ene: Similar structure but with a bromomethyl group instead of chloromethyl, which may affect reactivity and reaction conditions.
Uniqueness
4-(Chloromethyl)-6-(methylsulfanyl)hex-1-ene is unique due to the presence of both chloromethyl and methylsulfanyl groups, allowing it to participate in a wider range of chemical reactions compared to its similar counterparts.
Properties
Molecular Formula |
C8H15ClS |
|---|---|
Molecular Weight |
178.72 g/mol |
IUPAC Name |
4-(chloromethyl)-6-methylsulfanylhex-1-ene |
InChI |
InChI=1S/C8H15ClS/c1-3-4-8(7-9)5-6-10-2/h3,8H,1,4-7H2,2H3 |
InChI Key |
QQKHZJZXBMMHBE-UHFFFAOYSA-N |
Canonical SMILES |
CSCCC(CC=C)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,5-Dimethyl-octahydropyrrolo[2,3-c]pyrrole](/img/structure/B13183636.png)
![6-Hydroxy-2-[(3-nitrophenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B13183638.png)
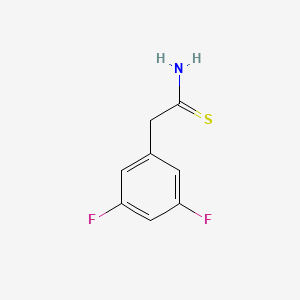
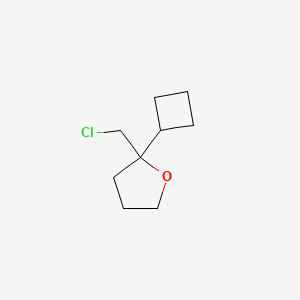
![4-(2-Aminoethyl)-1-azabicyclo[3.3.1]nonan-4-ol](/img/structure/B13183648.png)
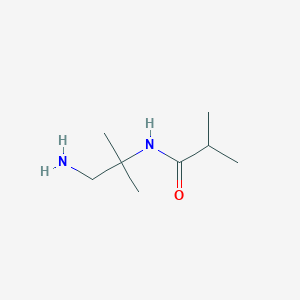
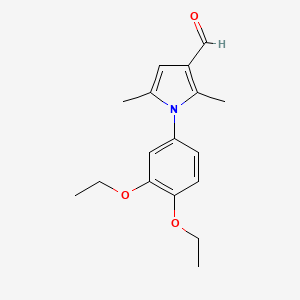
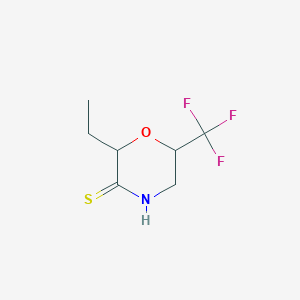
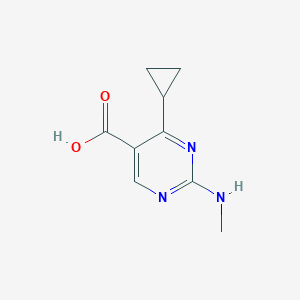
![5-({[(tert-butoxy)carbonyl]amino}methyl)-1-(1-methyl-1H-pyrrol-3-yl)pyrrolidine-2-carboxylic acid](/img/structure/B13183667.png)
